

Application Notes and Protocols for Kinase Labeling with PF-06658607

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Compound of Interest

Compound Name: PF-06658607

Cat. No.: B13026643

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Introduction

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that functions as a powerful chemoproteomic probe.^{[1][2][3][4][5][6]} Its unique structure incorporates an alkyne group, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for the attachment of reporter tags. This allows for the sensitive and specific detection, identification, and quantification of kinase targets, including off-targets of covalent inhibitors, directly within complex biological systems such as cell lysates or living cells.^{[1][2][4]}

This document provides detailed protocols for the application of **PF-06658607** in kinase labeling experiments, data on its kinase selectivity, and visualizations of relevant pathways and experimental workflows.

Mechanism of Action

PF-06658607 is an alkynylated irreversible inhibitor that covalently modifies a non-catalytic cysteine residue within the ATP-binding pocket of susceptible kinases.^{[1][3][5]} The primary target of **PF-06658607** is Bruton's tyrosine kinase (BTK), where it forms a covalent bond with Cys481. The presence of the terminal alkyne handle allows for the subsequent attachment of a variety of reporter molecules, such as fluorophores or biotin, via click chemistry. This two-step labeling strategy enables the visualization and enrichment of labeled kinases for downstream

analysis by methods such as SDS-PAGE, western blotting, or mass spectrometry-based proteomics.

Data Presentation

Kinase Selectivity of PF-06658607

The following table summarizes the known kinase targets of **PF-06658607**, as determined by competitive activity-based protein profiling (ABPP) and quantitative mass spectrometry. The data is derived from studies in human cell lines and provides a profile of the probe's selectivity.

Kinase Target	Gene Symbol	Cell Line	Inhibition (%)	Notes
Bruton's tyrosine kinase	BTK	Ramos	>95	Primary Target
Tec protein tyrosine kinase	TEC	Ramos	High	Tec family kinase
Interleukin-2-inducible T-cell kinase	ITK	Jurkat	High	Tec family kinase
Bone marrow kinase, X-linked	BMX	K562	Moderate	Tec family kinase
Janus kinase 3	JAK3	MOLM-14	Moderate	Off-target
Mitogen-activated protein kinase kinase 7	MAP3K7 (TAK1)	293T	Low	Off-target
Epidermal growth factor receptor	EGFR	A431	Low	Off-target

This table is a representative summary based on available literature. The degree of labeling and inhibition can vary depending on the experimental conditions, including probe concentration, incubation time, and cell type.

Experimental Protocols

Protocol 1: In-situ Labeling of Kinases in Cultured Cells

This protocol describes the treatment of live, cultured mammalian cells with **PF-06658607** to label endogenous kinases.

Materials:

- **PF-06658607** (stock solution in DMSO, e.g., 10 mM)
- Mammalian cell line of interest (e.g., Ramos, Jurkat, 293T)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Cell scraper
- Centrifuge

Procedure:

- Cell Culture: Plate cells at an appropriate density and allow them to adhere (for adherent cells) or reach a suitable density in suspension.
- Probe Treatment:
 - Thaw the **PF-06658607** stock solution.
 - Dilute the stock solution to the desired final concentration (e.g., 0.1 - 10 μ M) in pre-warmed complete cell culture medium. A concentration of 1 μ M is a common starting point.
 - Remove the existing medium from the cells and replace it with the medium containing **PF-06658607**. For suspension cells, add the probe directly to the culture.
 - Incubate the cells for a specific duration (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may need to be determined empirically.

- Cell Harvesting:
 - For adherent cells, aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping in a minimal volume of ice-cold PBS.
 - For suspension cells, transfer the cell suspension to a centrifuge tube.
- Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Carefully aspirate the supernatant. The cell pellet is now ready for lysis and subsequent click chemistry (Protocol 2).

Protocol 2: Cell Lysis and Click Chemistry for Biotin Tagging

This protocol details the lysis of **PF-06658607**-labeled cells and the subsequent attachment of a biotin tag via CuAAC click chemistry for enrichment and analysis.

Materials:

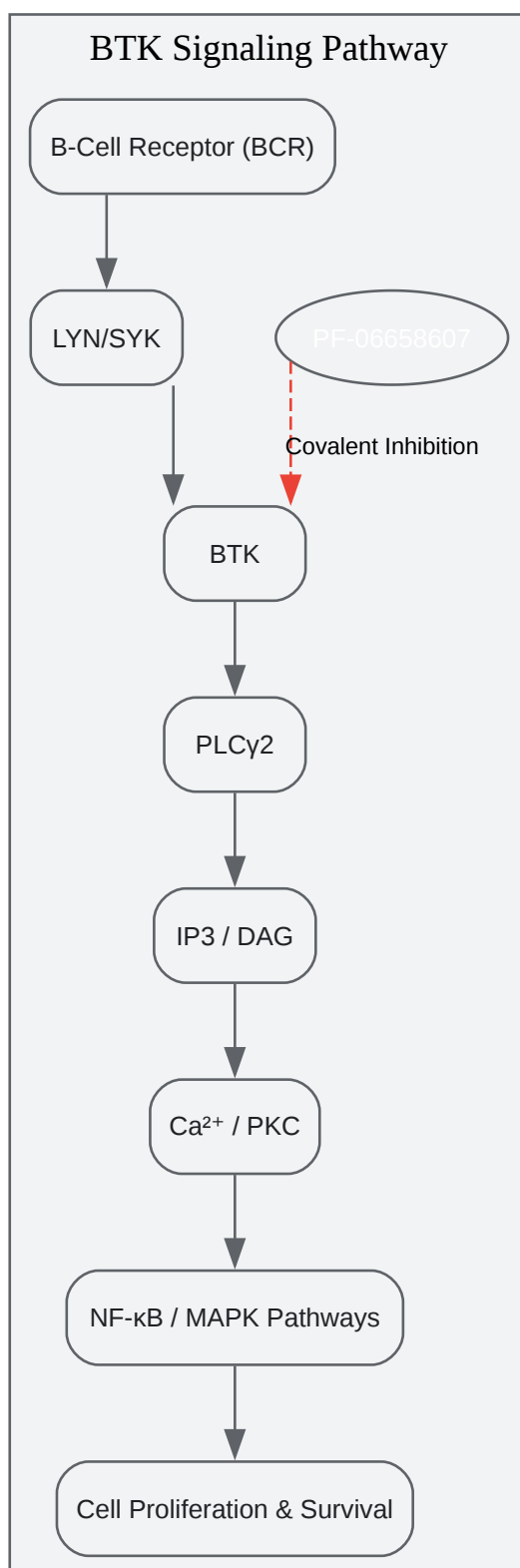
- Cell pellet from Protocol 1
- Lysis buffer (e.g., RIPA buffer or a buffer containing 1% NP-40, supplemented with protease and phosphatase inhibitors)
- BCA protein assay kit
- Azide-PEG3-Biotin (or other azide-functionalized biotin)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Copper(II) sulfate (CuSO₄)
- Cold methanol or acetone

Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in ice-cold lysis buffer.
 - Sonicate the lysate briefly on ice to ensure complete lysis and shear DNA.
 - Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the following click chemistry reagents (final concentrations are a starting point and can be optimized):
 - Azide-PEG3-Biotin (e.g., 100 µM)
 - TCEP (e.g., 1 mM)
 - TBTA (e.g., 100 µM)
 - CuSO₄ (e.g., 1 mM)
 - Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
- Protein Precipitation:
 - Precipitate the protein by adding 4 volumes of ice-cold methanol or acetone.
 - Incubate at -20°C for at least 2 hours or overnight.
 - Pellet the protein by centrifugation at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
 - Carefully discard the supernatant.
- Sample Preparation for Downstream Analysis:

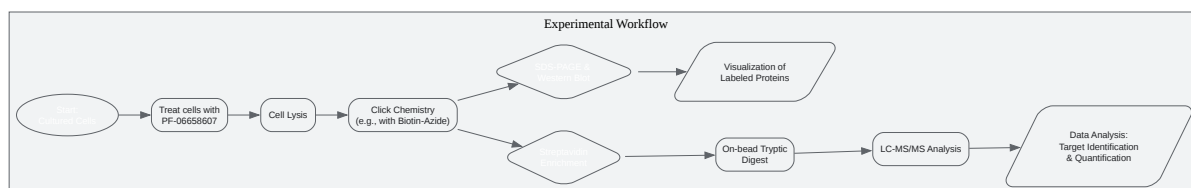
- Wash the protein pellet with cold methanol or acetone.
- Allow the pellet to air dry briefly.
- The biotinylated protein pellet can now be resolubilized in an appropriate buffer for downstream applications such as streptavidin enrichment for mass spectrometry or direct analysis by SDS-PAGE and western blotting.

Visualizations



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Caption: BTK Signaling Pathway and Inhibition by **PF-06658607**.



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Caption: Chemoproteomic workflow for kinase labeling with **PF-06658607**.

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